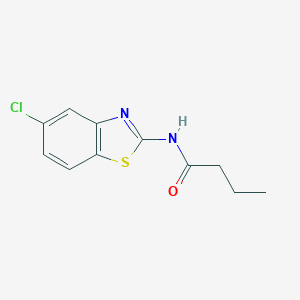![molecular formula C17H15BrN4O2S B244179 N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B244179.png)
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea, also known as BRD9539, is a small molecule inhibitor that has been widely studied in scientific research. This compound has shown potential in various applications, including cancer treatment, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes such as cell growth and differentiation. Inhibition of BET proteins by N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea results in the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has been found to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. Inflammatory cells treated with N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea show decreased production of pro-inflammatory cytokines. In models of neurological disorders, N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has been found to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea in lab experiments is its specificity towards BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research include the development of more potent and selective inhibitors and investigating its potential use in other diseases.
Méthodes De Synthèse
The synthesis of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 5-bromo-3-pyridinylamine with 2-aminophenol to form 2-(5-bromo-3-pyridinyl)-1,3-benzoxazole. This intermediate is then reacted with isobutyryl isothiocyanate to obtain N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea.
Applications De Recherche Scientifique
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has shown anti-inflammatory properties and has been studied in models of inflammatory diseases such as rheumatoid arthritis. It has also been found to have potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H15BrN4O2S |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-9(2)15(23)22-17(25)20-12-3-4-14-13(6-12)21-16(24-14)10-5-11(18)8-19-7-10/h3-9H,1-2H3,(H2,20,22,23,25) |
Clé InChI |
PVJITVCVJCHHIP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
SMILES canonique |
CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)
![N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide](/img/structure/B244124.png)